Ethyl 2-Methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 2-Methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the nitro group and the ester functionality in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-Methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of 2-aminopyridine derivatives with appropriate electrophiles. One common method includes the reaction of 2-aminopyridine with ethyl 2-bromo-3-oxobutanoate in the presence of a base, followed by nitration to introduce the nitro group.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives.
Reduction: Reduction of the nitro group can be achieved using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the ester functionality.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products:
Reduction: Amino derivatives of the imidazo[1,2-a]pyridine scaffold.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-Methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-Methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ester functionality allows for modifications that can enhance the compound’s bioavailability and target specificity.
Comparison with Similar Compounds
- Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
Comparison: Ethyl 2-Methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylate is unique due to the presence of both the nitro group and the ester functionality, which allows for diverse chemical modifications and biological activities. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
ethyl 2-methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c1-3-18-11(15)10-7(2)12-9-5-4-8(14(16)17)6-13(9)10/h4-6H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SESKONWMKGZKOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=C(C=C2)[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30512060 |
Source
|
Record name | Ethyl 2-methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30512060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81438-60-0 |
Source
|
Record name | Ethyl 2-methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30512060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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